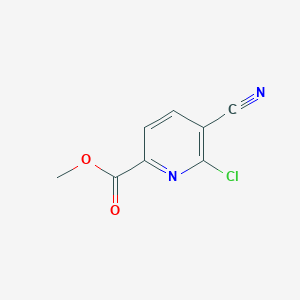

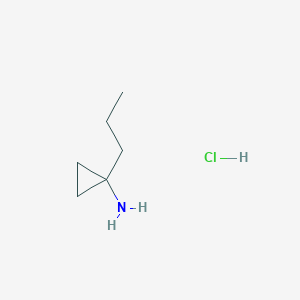

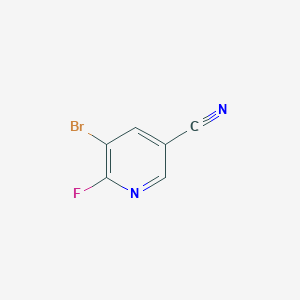

![molecular formula C9H9ClN2O2 B3027301 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride CAS No. 127657-46-9](/img/structure/B3027301.png)

2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride

Übersicht

Beschreibung

2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is a chemical compound that has been used as a reactant for the preparation of aza-heteroarylbisphosphonate derivatives .

Synthesis Analysis

The synthesis of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid involves the condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine . An improved synthetic method has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular formula of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is C9H9ClN2O2, and its molecular weight is 212.63296 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid include condensation, cyclization, and hydrolysis .Wissenschaftliche Forschungsanwendungen

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Antibacterial Applications

Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial drugs .

Antifungal Applications

These compounds also have antifungal properties, making them useful in the treatment of various fungal infections .

Antiviral Applications

Imidazo[1,2-a]pyridines have been found to have antiviral properties, which could be beneficial in the development of new antiviral drugs .

Anti-inflammatory Applications

These compounds have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions .

Treatment of Cancer

Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer .

Treatment of Cardiovascular Diseases

Imidazo[1,2-a]pyridine derivatives have also been proposed for the treatment of cardiovascular diseases .

Treatment of Alzheimer’s Disease

These compounds have been suggested for use in the treatment of Alzheimer’s disease .

Treatment of Short-term Insomnia and Brain Function Disorders

In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem 1 and alpidem 2. Zolpidem 1 is used to treat short-term insomnia, as well as some disorders of brain function .

Wirkmechanismus

Target of Action

The primary targets of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride interacts with its targets by blocking GABA receptors . This blocking action results in the modulation of neuronal excitability, leading to a decrease in neuronal activity.

Biochemical Pathways

The compound’s action on GABA receptors affects the GABAergic neurotransmission pathway . The downstream effects include a decrease in neuronal excitability and a reduction in the transmission of nerve signals, which can lead to sedative and hypnotic effects.

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in neuronal activity . This reduction can lead to various therapeutic effects, such as sedation and hypnosis, depending on the specific context and dosage.

Eigenschaften

IUPAC Name |

2-imidazo[1,2-a]pyridin-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNOGHAGXLAOHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737646 | |

| Record name | (Imidazo[1,2-a]pyridin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride | |

CAS RN |

127657-46-9 | |

| Record name | (Imidazo[1,2-a]pyridin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

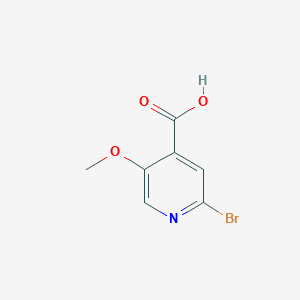

![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3027219.png)

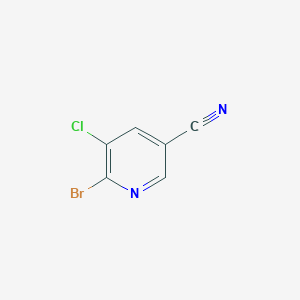

![4-[(2-Methylphenyl)thio]piperidine hydrochloride](/img/structure/B3027224.png)

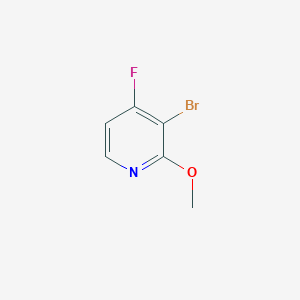

![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride](/img/structure/B3027226.png)

![(S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3027231.png)

![4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3027240.png)